
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains a 1,3,2-dioxaborolane ring, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a 1,3,2-dioxaborolane ring attached to a 1,3-thiazole ring via a carbon-carbon bond. The 1,3-thiazole ring would also have a trifluoromethyl group attached to it .Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific structure of the compound. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .科学的研究の応用
Synthesis and Characterization
Synthesis and Crystal Structure Studies : A study on a related compound discusses the synthesis, characterization, and crystal structure, confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, alongside X-ray diffraction. These techniques are foundational in understanding the physical and chemical properties of such compounds, which could apply to the scientific research applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (Liao et al., 2022).
Polymer Chemistry and Materials Science
Preparation of High-performance Semiconducting Polymers : Another study details the development of diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole as a precursor for synthesizing semiconducting polymers, highlighting the importance of such compounds in materials science and technology (Kawashima et al., 2013).
Photocatalytic Transformations
Organophotocatalyst in Organic Reactions : Research on 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) emphasizes its role as a powerful organophotocatalyst for various organic reactions. The study of such donor-acceptor fluorophores could provide insights into the photocatalytic applications of related compounds (Shang et al., 2019).
作用機序
Safety and Hazards
The safety and hazards associated with a compound like this would depend on its specific structure and use. For example, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for research involving compounds like this could include further exploration of their use in organic synthesis, particularly in the development of new cross-coupling reactions. Additionally, given the presence of a 1,3-thiazole ring, which is a common motif in medicinal chemistry, there could be potential for exploration of the biological activity of such compounds .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)6-5-18-7(15-6)10(12,13)14/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPQWCJJWVGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |
CAS RN |
2256758-32-2 |
Source


|
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

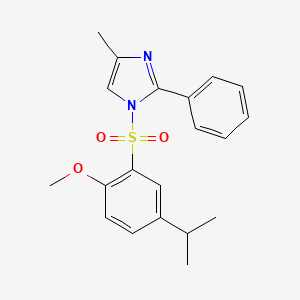
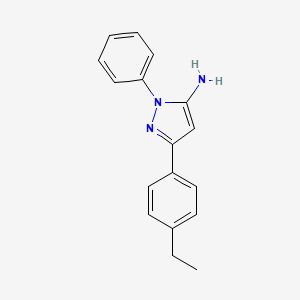
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)
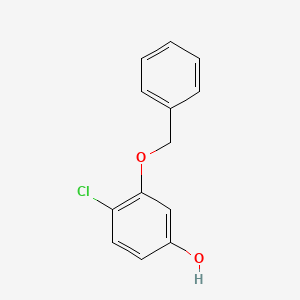
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2689759.png)
![1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2689760.png)
![N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689761.png)
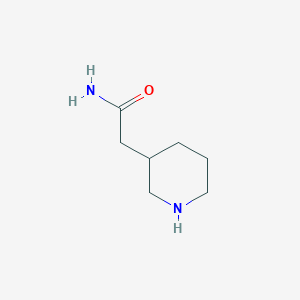
![N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2689764.png)
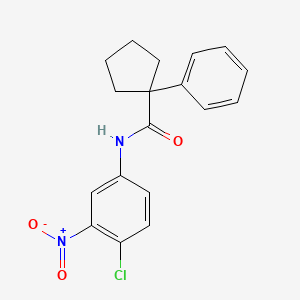
![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)
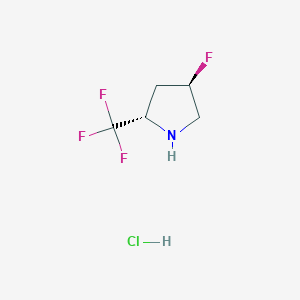
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)